3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate
Description
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O8S/c1-15-21(36(33,34)20-13-11-19(12-14-20)27(31)32)22(25(24-15)17-5-3-2-4-6-17)35-23(28)16-7-9-18(10-8-16)26(29)30/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYPHTOQGSSHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate typically involves multiple steps. One common route includes the nitration of methyl benzoate to form methyl 3-methyl-4-nitrobenzoate . This intermediate is then subjected to further reactions to introduce the pyrazole ring and other substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The compound 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, material science, and as a chemical probe, supported by case studies and comprehensive data.
Structural Features
The compound features a pyrazole core substituted with nitrobenzenesulfonyl and nitrobenzoate groups, contributing to its unique reactivity and biological activity. The presence of electron-withdrawing groups enhances its potential as a pharmacological agent.
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). For instance, similar compounds have been studied for their ability to selectively inhibit COX-2, a target for anti-inflammatory drugs. The structural analogs of This compound have shown promising results in reducing inflammation in experimental models of arthritis .
Anticancer Activity
Pyrazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The sulfonamide moiety is known to enhance the compound's interaction with biological targets, making it a candidate for further development in cancer therapeutics .
Case Study: COX Inhibition
A study on the inhibition of COX enzymes revealed that related pyrazole compounds demonstrated significant inhibition profiles, suggesting that This compound could be optimized for similar effects. The structure-function relationship was analyzed using molecular docking studies, providing insights into its binding affinities .
Synthesis of Functional Materials
The compound's unique structure allows it to act as a building block for synthesizing functional materials. Its ability to form stable complexes with metals can be utilized in creating novel catalysts for organic reactions. Research has shown that pyrazole derivatives can enhance the catalytic activity of metal-organic frameworks (MOFs), leading to improved efficiency in various chemical transformations .
Photophysical Properties
Studies on similar compounds suggest that the incorporation of nitro groups can enhance the photophysical properties of materials derived from this compound. This characteristic is particularly useful in developing sensors and optoelectronic devices where light absorption and emission are critical parameters .
Mechanism of Action
The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the pyrazole ring can interact with various biological molecules. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The target compound’s dual nitro groups distinguish it from analogs with alkyl or alkoxy substituents. Key comparisons include:
Key Findings :
- Nitro groups increase dipole moments and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) compared to methyl or ethoxy substituents .
- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound enhances thermal stability and hydrogen-bond acceptor capacity relative to sulfanyl analogs .
Crystallographic and Computational Insights
- Crystal Packing : Analogs like 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate () exhibit layered packing due to nitro-sulfonate interactions, suggesting similar behavior in the target compound .
- Noncovalent Interactions: The target compound’s nitro and sulfonyl groups likely participate in van der Waals and dipolar interactions, as modeled in .
Biological Activity
3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of pyrazoles, which are known for their diverse pharmacological properties. The structural complexity, characterized by multiple functional groups such as nitro and sulfonyl, suggests a unique interaction profile with biological targets.
The molecular formula of this compound is with a molecular weight of 497.91 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 497.91 g/mol |
| LogP | 4.6053 |
| Polar Surface Area | 97.433 Ų |
| Hydrogen Bond Acceptors | 12 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
The potential anticancer activity of this compound is also noteworthy. In vitro studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549, suggesting a possible role in cancer therapeutics. The exact mechanism may involve the induction of apoptosis or cell cycle arrest, although further research is required to elucidate these pathways .
Enzyme Inhibition
The compound's nitro and sulfonyl groups may interact with specific enzymes, potentially leading to inhibition of key metabolic pathways. This property could be leveraged in drug design for conditions where enzyme modulation is beneficial, such as in inflammatory diseases or cancer .
Study on Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various pyrazole derivatives found that those with nitro and sulfonyl substituents exhibited enhanced activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity .
Investigation of Anticancer Activity
Another research effort focused on the antiproliferative effects of pyrazole compounds against human cancer cell lines. The findings indicated that certain derivatives, including those structurally similar to the target compound, induced significant cytotoxic effects at micromolar concentrations .
The biological activity of this compound likely involves several mechanisms:
- Enzyme Interaction : The presence of functional groups allows for binding to active sites on enzymes, leading to inhibition.
- Cell Membrane Disruption : The lipophilic nature may facilitate penetration into bacterial membranes.
- Apoptosis Induction : Interaction with cellular pathways can trigger programmed cell death in malignant cells.
Q & A
Q. Methodology :
Docking studies : Use AutoDock Vina to model interactions with CYP2C9 (PDB: 1R9O). The sulfonyl group forms hydrogen bonds with Arg⁹⁷ and His⁹⁹, while the nitrobenzene moiety fits into the hydrophobic active site .
MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
QSAR analysis : Correlate Hammett σ values of substituents (e.g., nitro σ = +0.78) with inhibitory IC₅₀ data from enzyme assays .
Advanced: What strategies mitigate challenges in characterizing hydrogen-bonding networks in crystals of this compound?
Challenges : Overlapping electron density peaks from nitro and sulfonyl groups complicate hydrogen bond identification.
Solutions :
- High-resolution data : Collect data to d-spacing ≤ 0.8 Å to resolve O···H distances accurately .
- Hirshfeld surface analysis : Use CrystalExplorer to quantify intermolecular contacts. For a related sulfonamide-pyrazole, >30% of interactions are O···H/N···H .
- Theoretical validation : Compare experimental H-bond lengths with DFT-optimized geometries (e.g., B3LYP/6-31G**) .
Basic: What spectroscopic techniques are most effective for structural validation?
- NMR : ¹H NMR (DMSO-d₆) shows pyrazole-H as a singlet at δ 8.2 ppm. Aromatic protons split into multiplets (δ 7.5–8.3 ppm) .
- IR : Strong absorptions at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric SO₂ stretch) .
- MS : ESI-MS ([M+H]⁺ at m/z 508.5) confirms molecular weight .
Advanced: How does the compound’s conformational flexibility impact its biological activity?
Q. Dynamic studies :
- Rotatable bonds : The ester linker (-O-CO-O-) allows torsional flexibility, enabling adaptation to enzyme active sites.
- Biological assays : In antibacterial studies, derivatives with rigid substituents (e.g., 3,4-dimethoxyphenyl) show 4× higher activity (MIC = 8 µg/mL) than flexible analogs, likely due to enhanced target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
